molecular formula C17H12N2O3S2 B2510670 (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681250-15-7

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2510670
CAS No.: 681250-15-7
M. Wt: 356.41
InChI Key: QNWZBRWTCYYKOM-GQCTYLIASA-N
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Description

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H12N2O3S2 and its molecular weight is 356.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been studied for their biological properties, particularly in the field of antimicrobial and anti-proliferative activities. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have shown promising results as antimicrobial and antiproliferative agents, with significant inhibitory effects on cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Synthesis Methods

The synthesis of related compounds, including N-benzothiazol-2-yl-amides, has been explored using various techniques such as copper-catalyzed intramolecular cyclization processes. These methodologies provide a foundation for the synthesis of similar compounds for research and application purposes (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

KCNQ2 Opener Activity

Compounds structurally related to this compound have been identified as potent KCNQ2 openers, showing significant activity in reducing neuronal hyperexcitability (Wu, Sun, He, Chen, Starrett, Dextraze, Daris, Boissard, Pieschl, Gribkoff, Natale, Knox, Harden, Thompson, Fitzpatrick, Weaver, Wu, Gao, & Dworetzky, 2004).

Anticancer Evaluation

Furthermore, thiazole derivatives have been synthesized and evaluated for their anticancer activities, with some showing higher activities than reference drugs in tests against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Electrochromic Applications

Electrochromic properties of polymers containing thiazolothiazole units, closely related to the compound , have been investigated for potential applications in electrochromic devices (Akpinar, Udum, & Toppare, 2015).

Synthesis and Characterization

The synthesis and characterization of various derivatives, including those similar to this compound, have been extensively studied. These studies provide valuable insights into the properties and potential applications of such compounds (Panchal & Patel, 2011).

Crystal Structure Analysis

Crystal structure analysis of similar compounds has been performed to understand their molecular configurations and interactions, which is crucial for determining their applicability in various fields (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-16(6-4-12-2-1-7-23-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWZBRWTCYYKOM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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